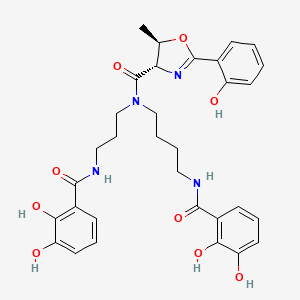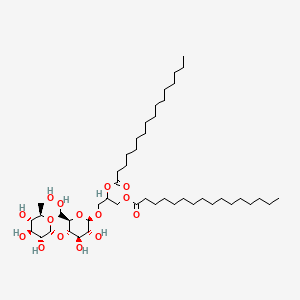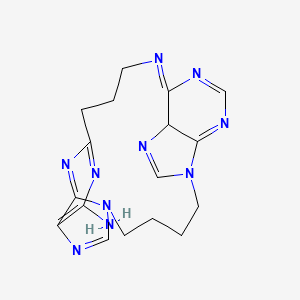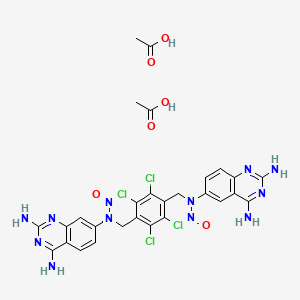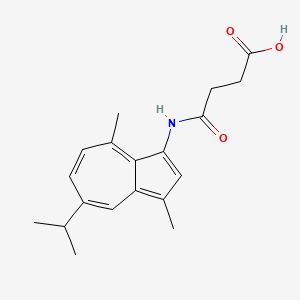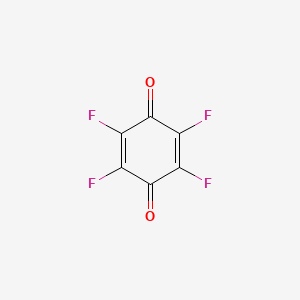
Tetrafluoro-1,4-benzoquinone
Vue d'ensemble
Description
Tetrafluoro-1,4-benzoquinone, also known as fluoranil, is a fluorinated building block . It is commonly used as a precursor for fluoro derivatives . It has a molecular formula of C6F4O2 and a molecular weight of 180.06 .
Synthesis Analysis
Tetrafluoro-1,4-benzoquinone can be used to prepare symmetrical or unsymmetrical ethers by coupling of two alcohols via the oxidation-reduction condensation reaction . It can also be used to prepare an Azocino[4,3-b]indole scaffold, which is used as an intermediate to prepare (±)-dasycarpidone .Molecular Structure Analysis
Tetrafluoro-1,4-benzoquinone contains a total of 12 bonds, including 12 non-H bonds, 4 multiple bonds, 4 double bonds, 1 six-membered ring, and 2 ketones . The dominant absorption features for both molecules arise from analogous π* ← π transitions .Chemical Reactions Analysis
Tetrafluoro-1,4-benzoquinone can be used to prepare symmetrical or unsymmetrical ethers by coupling of two alcohols via the oxidation-reduction condensation reaction . It can also be used to prepare an Azocino[4,3-b]indole scaffold, which is used as an intermediate to prepare (±)-dasycarpidone .Physical And Chemical Properties Analysis
Tetrafluoro-1,4-benzoquinone is a solid with a melting point of 183-186 °C (subl.) . It has a molecular formula of C6F4O2 and a molecular weight of 180.06 .Applications De Recherche Scientifique
Application in Lithium Batteries
- Summary of Application: TFBQ is used in the development of lithium batteries. It forms a lithophilic quinone lithium salt (Li2TFBQ) in the solid electrolyte interface (SEI), which guides uniform lithium deposition .
- Methods of Application: TFBQ is added in trace amounts to the PVDF/Li-based electrolytes. It uniformly forms Li2TFBQ in the SEI .
- Results or Outcomes: The PVDF/Li-TFBQ 0.05 with a mass ratio of PVDF to TFBQ of 1:0.05 had the highest ionic conductivity of 2.39 × 10−4 S cm−1, and the electrochemical stability window reached 5.0 V .
Application in Li Metal Protection
- Summary of Application: TFBQ is used for the first time as an additive for Li metal protection. It forms an F-rich interface layer on the Li metal surface during the charge and discharge process .
- Methods of Application: TFBQ is utilized as an additive in the electrolyte. It reacts chemically and electrochemically with the Li metal surface .
- Results or Outcomes: By using a lean electrolyte with 0.1 M TFBQ, the cycle life of Li|Li symmetric cells is increased at least 6 times compared to the control group .
Application in Supercapacitors
- Summary of Application: TFBQ can provide pseudocapacitance and can be used as an electrode material for the development of supercapacitors .
- Methods of Application: TFBQ forms a nanocomposite with multi-walled carbon nanotubes (MWCNTs) on a graphite electrode .
Application in Organic Synthesis
- Summary of Application: TFBQ can be used to prepare symmetrical or unsymmetrical ethers by coupling of two alcohols via the oxidation-reduction condensation reaction .
Application in Organic Cathode Material
- Summary of Application: TFBQ, the main structure of which has been widely applied as an organic cathode material, is utilized for the first time as an additive for Li metal protection .
- Methods of Application: TFBQ is used as an additive in the electrolyte. It reacts chemically and electrochemically with the Li metal surface .
- Results or Outcomes: By using a lean electrolyte with 0.1 M TFBQ, the cycle life of Li|Li symmetric cells is increased at least 6 times compared to the control group .
Application in Preparation of Azocino[4,3-b]indole Scaffold
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,3,5,6-tetrafluorocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLYZOGJWVAIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200661 | |
| Record name | Fluoranil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrafluoro-1,4-benzoquinone | |
CAS RN |
527-21-9 | |
| Record name | Fluoranil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoranil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrafluoro-1,4-benzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluoranil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrafluoro-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-6-[(8S)-8-Amino-6-azaspiro[3.4]octan-6-yl]-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1208047.png)
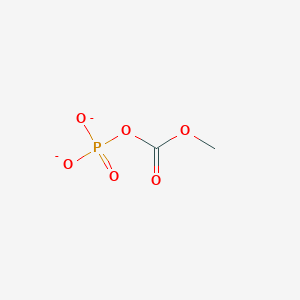
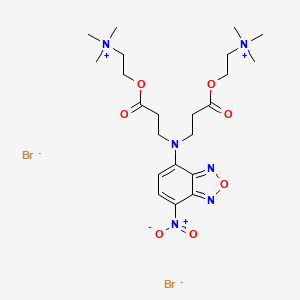
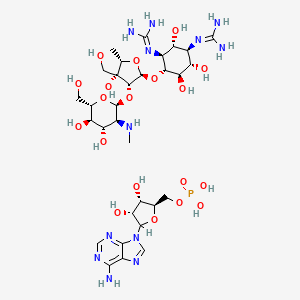
![2-bromo-N-[4-[[(7R,8R,9S,10R,13S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-yl]sulfanyl]phenyl]acetamide](/img/structure/B1208056.png)
